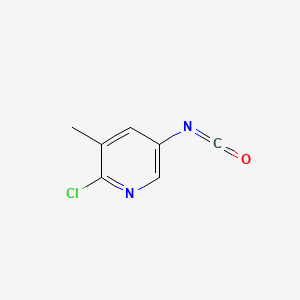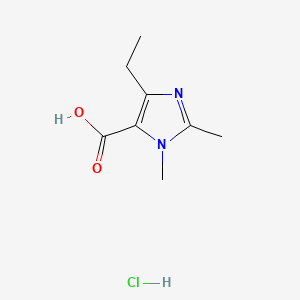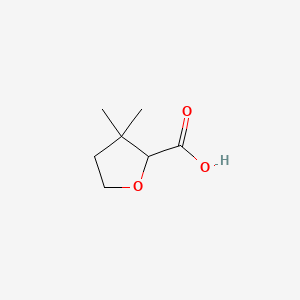
2-chloro-5-isocyanato-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-isocyanato-3-methylpyridine, also known as 2-Chloro-3-methylpyridine-5-isocyanate, is an organic compound with the chemical formula C6H4ClN3O. It is a versatile and important intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This compound has been extensively studied for its unique properties and potential applications in the field of synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-isocyanato-3-methylpyridine is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. It has been used for the synthesis of various drugs, including anti-inflammatory agents, anti-cancer agents, and anti-bacterial agents. It has also been used in the synthesis of herbicides, fungicides, insecticides, and other agrochemicals. Additionally, it has been used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
2-Chloro-5-isocyanato-3-methylpyridine is a versatile intermediate in the synthesis of various compounds. It acts as a nucleophile, attacking electrophilic centers in organic molecules and forming new covalent bonds. It is also capable of forming hydrogen bonds with other molecules, allowing it to stabilize molecules and promote the formation of desired products.
Biochemical and Physiological Effects
2-Chloro-5-isocyanato-3-methylpyridine has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-bacterial activity in vitro and in vivo. Additionally, it has been found to have antioxidant and anti-cancer activity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-isocyanato-3-methylpyridine is an important intermediate in the synthesis of various compounds and is widely used in the laboratory. Its advantages include its low cost and availability, its high reactivity, and its ability to form hydrogen bonds. Its limitations include its potential toxicity, its corrosive nature, and its potential to form undesired side products.
Zukünftige Richtungen
The use of 2-chloro-5-isocyanato-3-methylpyridine in the laboratory is expected to continue to grow in the future. Potential future directions include the development of more efficient and cost-effective synthesis methods, the exploration of its potential applications in the synthesis of new pharmaceuticals and agrochemicals, and the investigation of its potential biochemical and physiological effects. Additionally, further research into its potential toxicity, corrosive nature, and undesired side products is needed in order to ensure its safe and effective use in the laboratory.
Synthesemethoden
The synthesis of 2-chloro-5-isocyanato-3-methylpyridine is typically conducted through a three-step process. The first step involves the reaction of 3-methylpyridine with phosphorus oxychloride to form a chloro-substituted pyridine. This is followed by a reaction with a primary amine to form an imine, which is then reacted with sodium cyanate to form the desired 2-chloro-5-isocyanato-3-methylpyridine.
Eigenschaften
IUPAC Name |
2-chloro-5-isocyanato-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-5-2-6(10-4-11)3-9-7(5)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTFYSDPMJDKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-isocyanato-3-methylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)







![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)
